

# Bromoacetonitrile: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: Bromoacetonitrile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bromoacetonitrile** ( $C_2H_2BrN$ ) is a highly reactive organobromine compound that has established itself as an indispensable building block in organic synthesis.<sup>[1]</sup> Its bifunctional nature, featuring a reactive bromine atom and a versatile nitrile group, makes it a valuable synthon for the construction of complex molecular architectures.<sup>[1][2]</sup> The electron-withdrawing nitrile group renders the adjacent carbon atom highly electrophilic, making it susceptible to a variety of nucleophilic substitution reactions.<sup>[1]</sup> This reactivity profile has led to its widespread use in the pharmaceutical, agrochemical, and specialty chemical industries for the synthesis of a diverse array of compounds, including active pharmaceutical ingredients (APIs) and heterocyclic systems.<sup>[1][2][3]</sup>

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **bromoacetonitrile** is presented in Table 1.

Property	Value	References
Molecular Formula	C <sub>2</sub> H <sub>2</sub> BrN	[1][4]
Molecular Weight	119.95 g/mol	[1][5]
CAS Number	590-17-0	[1]
Appearance	Colorless to pale yellow liquid	[1][5][6]
Boiling Point	108°C; 60-62 °C/24 mmHg	[1][6]
Density	1.66 - 1.722 g/cm <sup>3</sup> at 25°C	[1][6][7]
Refractive Index (n <sub>20/D</sub> )	1.479 - 1.480	[5][6][7]
Solubility	Slightly soluble in water; miscible with organic solvents like ethanol, ether, and chloroform.	[1][6]

## Core Reactivity and Synthetic Applications

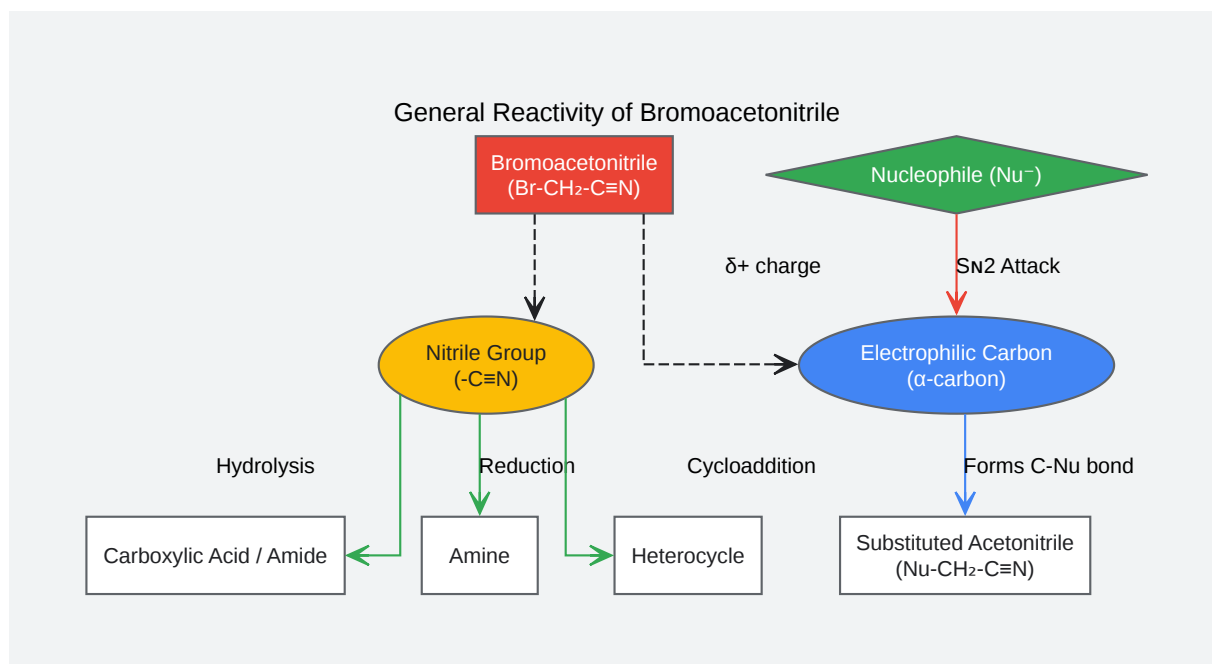
The synthetic utility of **bromoacetonitrile** stems from the synergistic interplay of its two functional groups. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the nitrile group can be transformed into various other functionalities or participate in cycloaddition reactions.

### Nucleophilic Substitution Reactions (S<sub>N</sub>2)

The primary mode of reactivity for **bromoacetonitrile** is the S<sub>N</sub>2 reaction.[2] The carbon atom bonded to the bromine is highly electrophilic, readily undergoing displacement by a wide range of nucleophiles.[2][8][9] This reaction is a cornerstone for forming new carbon-heteroatom and carbon-carbon bonds.[2]

- Nucleophiles: Common nucleophiles include amines, thiols, alkoxides, and carbanions.[2]
- Mechanism: The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[10]

- Applications: This reactivity is fundamental to its use in constructing the core scaffolds of many pharmaceutical and agrochemical compounds.[1][2]

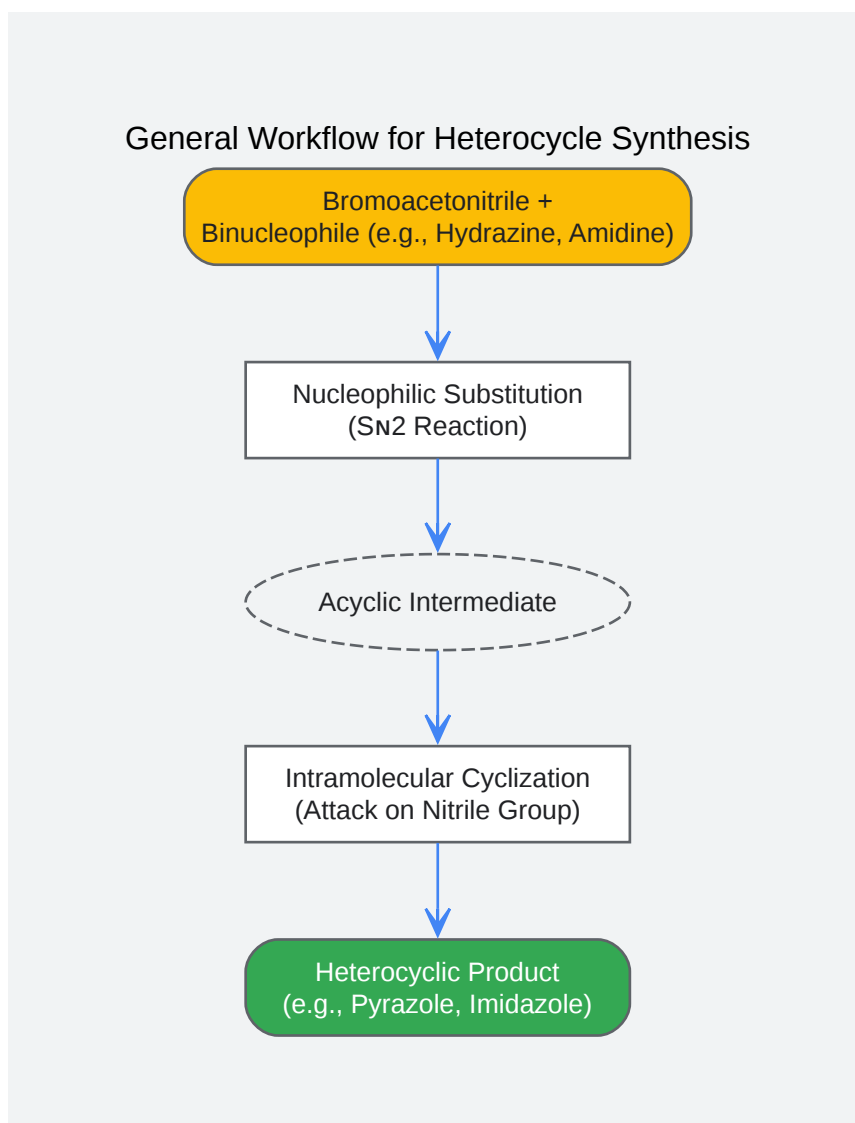


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Caption: General reactivity pathways of **bromoacetonitrile**.

## Synthesis of Heterocycles

**Bromoacetonitrile** is an invaluable precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and triazoles.[2] These ring systems are prevalent in many biologically active molecules and pharmaceuticals.[2][3] The general strategy involves the reaction of **bromoacetonitrile** with a binucleophilic species, where one nucleophilic center displaces the bromide and the other reacts with the nitrile group to facilitate cyclization.



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Caption: General workflow for heterocycle synthesis.

## Cycloaddition Reactions

**Bromoacetonitrile** can also participate in cycloaddition reactions. For instance, it has been shown to undergo reactions on silicon surfaces that can be characterized as [2+2] cycloaddition-like or ene-like reactions, depending on the halogen substituent.[11] In the context of solution-phase synthesis, the nitrile group can act as a dipolarophile in 1,3-dipolar cycloadditions, providing a route to five-membered heterocyclic rings.[12]

## Applications in Drug Development

The unique reactivity of **bromoacetonitrile** makes it a crucial intermediate in the synthesis of numerous APIs across various therapeutic areas, including antibiotics, antihistamines, and anticancer medications.<sup>[2]</sup> A notable example is its use as a key raw material in the preparation of the antiepileptic drug brivaracetam.<sup>[13][14]</sup> Its ability to efficiently introduce the cyanomethyl group, which can be further elaborated, is a key advantage in the multi-step synthesis of complex drug molecules.<sup>[2][14]</sup>

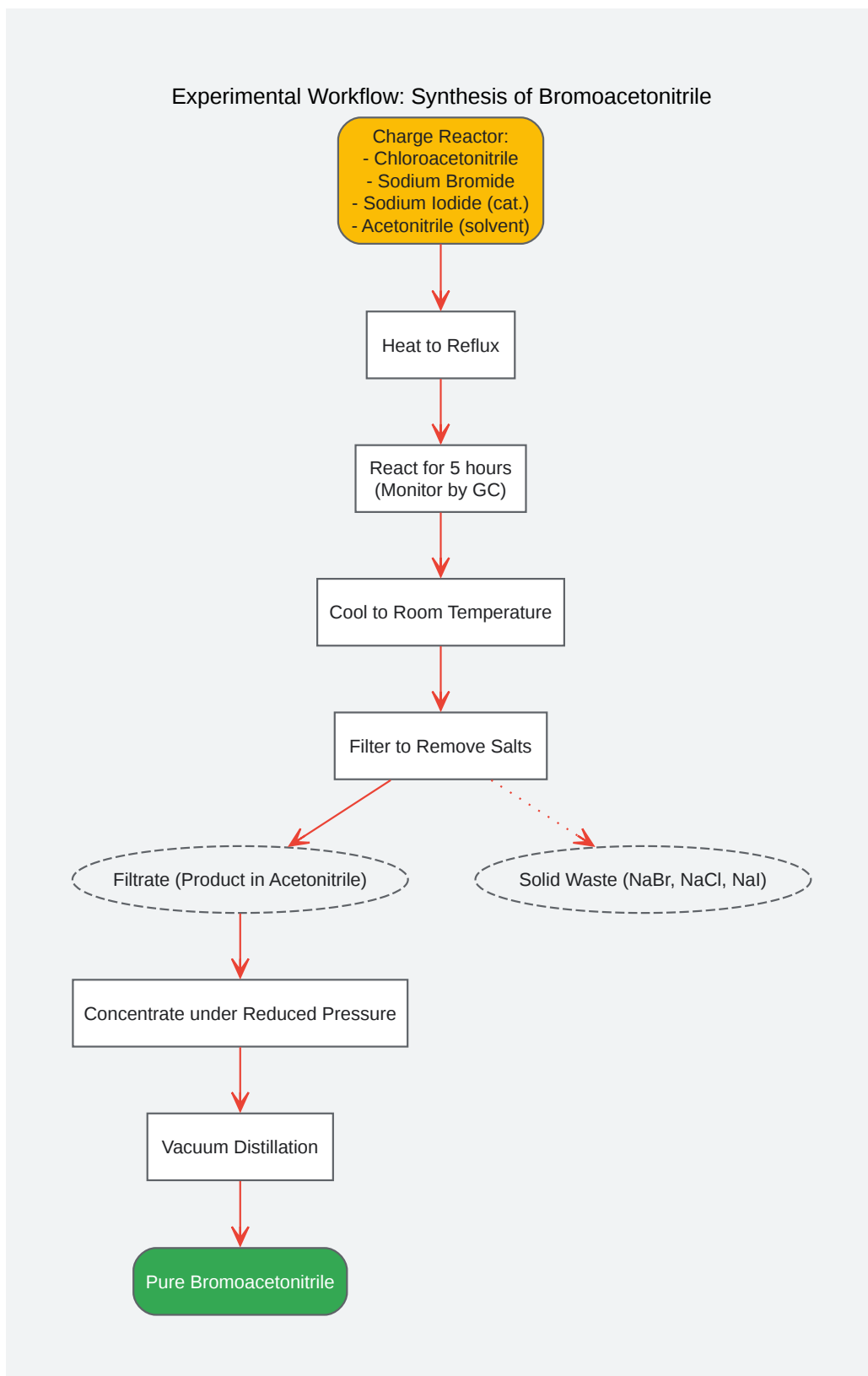
## Experimental Protocols

Detailed methodologies are critical for the safe and efficient use of **bromoacetonitrile**. Below is a representative protocol for the synthesis of **bromoacetonitrile** from chloroacetonitrile, a common industrial method.<sup>[13][14]</sup>

### Synthesis of **Bromoacetonitrile** from Chloroacetonitrile<sup>[13]</sup>

- Objective: To prepare **bromoacetonitrile** via a halogen exchange reaction.
- Reagents:
  - Chloroacetonitrile (2.00 g)
  - Sodium bromide (3.27 g)
  - Sodium iodide (0.39 g, 0.1 eq) - Catalyst
  - Acetonitrile (10 mL) - Solvent
- Procedure:
  - To a 50 mL single-necked flask equipped with a magnetic stirrer and a reflux condenser, add acetonitrile (10 mL), chloroacetonitrile (2.00 g), sodium bromide (3.27 g), and sodium iodide (0.39 g).
  - Stir the mixture and heat to reflux.
  - Maintain the reaction at reflux for 5 hours. The progress of the reaction can be monitored by gas chromatography (GC).

- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the inorganic salts.
- The filtrate is concentrated under reduced pressure to remove the solvent.
- The crude product is then purified by vacuum distillation to yield pure **bromoacetonitrile**.



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Caption: Experimental workflow for the synthesis of **bromoacetonitrile**.

## Quantitative Data Summary

The efficiency of reactions involving **bromoacetonitrile** varies depending on the specific substrates and conditions employed. Table 2 summarizes yields for selected reactions.

Reaction Type	Substrates	Product	Yield (%)	Reference
Halogen Exchange	Chloroacetonitrile, NaBr, NaI (cat.)	Bromoacetonitrile	78%	[13]
Reactive Distillation	Cyanomethyl p-toluenesulfonate, NaBr	Bromoacetonitrile	81.6%	[15]
Aryloxyacetamide Synthesis	Phenylboronic acid, Bromoacetonitrile, H <sub>2</sub> O <sub>2</sub> , NaOH	2-Phenoxyacetamide	82%	[16]
Aryloxyacetamide Synthesis	4-Methoxyphenylboronic acid, Bromoacetonitrile, H <sub>2</sub> O <sub>2</sub> , NaOH	2-(4-Methoxyphenoxy)acetamide	85%	[16]
Aryloxyacetamide Synthesis	4-(Trifluoromethyl)phenylboronic acid, Bromoacetonitrile, H <sub>2</sub> O <sub>2</sub> , NaOH	2-(4-(Trifluoromethyl)phenoxy)acetamide	71%	[16]

## Safety and Handling

**Bromoacetonitrile** is a hazardous chemical and must be handled with extreme caution.[1]

- Hazards: It is highly toxic if swallowed, inhaled, or absorbed through the skin.[1][2][5] It is a lachrymator and causes severe irritation to the eyes, skin, and respiratory system.[2][5][17]



- Handling: All work should be conducted in a well-ventilated chemical fume hood.[1][17] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][18] Avoid contact with skin, eyes, and clothing, and do not breathe the vapors.[17][18]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[6][17][18] It may be sensitive to prolonged exposure to air and light.[5][6]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]

Table 3: Hazard and Precautionary Statements

Code	Statement	Reference
H301	Toxic if swallowed	[1][5]
H311	Toxic in contact with skin	[1][5]
H331	Toxic if inhaled	[1][5]
H319	Causes serious eye irritation	[1][5]
P261	Avoid breathing vapors or mist	[1]
P280	Wear protective gloves/protective clothing/eye protection/face protection	[1]
P301+P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician	[1]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]

## Conclusion

**Bromoacetonitrile** is a powerful and versatile reagent in organic synthesis, offering a reliable route to a multitude of valuable compounds. Its well-defined reactivity, particularly in nucleophilic substitutions and heterocycle formation, has solidified its importance in both academic research and industrial applications, especially in the realm of drug discovery and development. However, its significant hazardous properties demand strict adherence to safety protocols to ensure its effective and safe utilization. As synthetic chemistry continues to advance, the strategic application of **bromoacetonitrile** will undoubtedly contribute to the creation of novel and complex molecules with significant biological and material properties.

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## References

- 1. lifechempharma.com [lifechempharma.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. Divergent heterocycle synthesis from primary amines using halomucononitriles - American Chemical Society [acs.digitellinc.com]
- 4. Acetonitrile, bromo- [webbook.nist.gov]
- 5. Bromoacetonitrile | C<sub>2</sub>H<sub>2</sub>BrN | CID 11534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bromoacetonitrile | 590-17-0 [chemicalbook.com]
- 7. 溴乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Method for preparing bromoacetonitrile from chloroacetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 14. Page loading... [wap.guidechem.com]

- 15. CN114751842A - Preparation method of bromoacetonitrile - Google Patents [patents.google.com]
- 16. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07451F [pubs.rsc.org]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
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